2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide
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Overview
Description
2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is a complex organic compound featuring both tetrazole and thiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of Tetrazole Moiety: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with a nitrile under mild conditions.
Formation of Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the tetrazole and thiazole moieties with a cyclohexyl group and an acetamide linkage under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
- 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine
Uniqueness
2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is unique due to its combination of tetrazole and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H22N6OS |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H22N6OS/c22-13(16-7-4-14-17-8-9-23-14)10-15(5-2-1-3-6-15)11-21-12-18-19-20-21/h8-9,12H,1-7,10-11H2,(H,16,22) |
InChI Key |
NJQYFKIXOBOSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCCC2=NC=CS2)CN3C=NN=N3 |
Origin of Product |
United States |
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